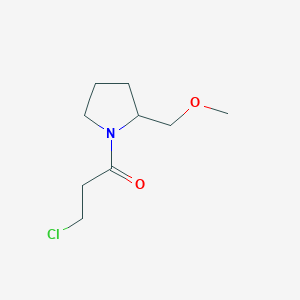

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-[2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-13-7-8-3-2-6-11(8)9(12)4-5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQPAOMSZWVMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in this compound can interact with enzymes that recognize nitrogen heterocycles, potentially inhibiting or modifying their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, changes in gene expression induced by this compound can result in varied cellular functions, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s binding to enzymes or receptors can lead to changes in their activity, which in turn affects downstream signaling pathways and gene expression. These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an important aspect of its biochemical profile. These interactions can affect overall cellular metabolism and contribute to the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness in targeting specific tissues or cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical impact. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, with the molecular formula CHClNO and CAS number 1341385-91-8, is an organic compound notable for its unique structure, featuring a chloro group, a methoxymethyl substituent, and a pyrrolidine ring attached to a propanone backbone. This compound has garnered attention due to its potential biological activities, particularly in the realms of enzyme interaction and cellular signaling.

The compound's structure includes a three-carbon chain with a ketone functional group and a nitrogen-containing heterocycle, which may influence its reactivity and biological activity. The synthesis typically involves the reaction of 3-chloropropanone with 2-(methoxymethyl)pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes and proteins, potentially modulating their activity. For instance, compounds with similar structures have been shown to influence nuclear receptors involved in immune regulation. This suggests that the compound might play a role in immunological responses by acting as an inhibitor or activator of specific biological targets.

Cellular Effects

The compound's effects on cellular processes include modulation of signal transduction pathways, gene expression, and metabolic activities. Preliminary findings suggest that it can influence the activity of RORγt, a nuclear receptor critical for immune response regulation. Such interactions could lead to significant implications for therapeutic applications in immunology and other fields.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | 1342004-74-3 | Pyrrolidine ring with chloropropanone moiety | Different position of chlorination |

| 3-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | 2097973-70-9 | Trifluoromethyl substitution | Enhanced lipophilicity due to trifluoromethyl group |

| (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine | 59983-39-0 | Methoxymethyl group but lacks halogen substitution | No chloro group; primarily used as chiral auxiliary |

This table illustrates how the specific halogen substitution and structural configuration of this compound may influence its reactivity and biological activity differently than its analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with cathinone derivatives, pyrrolidine-containing intermediates, and related chloro-substituted analogs (Table 1).

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Pyrrolidine Substitution Patterns

- The target compound’s 2-(methoxymethyl)pyrrolidine group distinguishes it from simpler pyrrolidine derivatives (e.g., compound in ), which lack substituents on the pyrrolidine ring.

- In contrast, the patented compound in incorporates a stereospecific (2S)-2-(methoxymethyl)pyrrolidine linked via an ethoxy group to a difluorophenyl ring. This highlights the versatility of methoxymethyl-pyrrolidine motifs in drug design, particularly for optimizing target binding or metabolic stability .

Chloro Substituent Position and Reactivity

- The 3-chloro group on the propanone chain in the target compound contrasts with cathinone derivatives (e.g., Compounds 26–29 in ), where chlorine is typically on aromatic rings (e.g., 4-chlorophenyl).

- In , the 2-chloroacetylphenyl group serves as a leaving group in synthesizing antihistaminics. The target’s chloro group, while similarly positioned for reactivity, lacks conjugation to an aromatic system, which may alter its electronic effects and reaction pathways .

Pharmacological and Regulatory Considerations

- Cathinone analogs () with methylamino or ethylamino groups exhibit stimulant properties, often leading to regulatory control.

- The discontinued status of the target compound () may reflect challenges in handling chlorinated intermediates or regulatory scrutiny akin to seized cathinones ().

Preparation Methods

General Synthetic Route

The primary synthetic approach to 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one involves the nucleophilic substitution of 3-chloropropanone with 2-(methoxymethyl)pyrrolidine. This reaction typically proceeds via the displacement of the chlorine atom on the propanone moiety by the nitrogen of the pyrrolidine ring.

$$

\text{3-chloropropanone} + \text{2-(methoxymethyl)pyrrolidine} \xrightarrow[\text{Base}]{\text{Heat}} \text{this compound}

$$

- Base: Sodium hydroxide or potassium carbonate is commonly used to facilitate the nucleophilic substitution by deprotonating the amine and enhancing nucleophilicity.

- Temperature: The reaction mixture is heated to promote substitution, with temperature control critical to minimize side reactions.

- Solvent: Polar aprotic solvents or mixtures are often employed to dissolve reactants and facilitate reaction kinetics.

This method is well-established in both laboratory and industrial settings, with continuous flow reactors sometimes utilized to improve yield and purity through precise control of reaction parameters such as temperature, pressure, and residence time.

Detailed Reaction Conditions and Optimization

Base Selection and Role

- Potassium Carbonate (K2CO3): Mild base that promotes nucleophilic substitution without causing elimination side reactions.

- Sodium Hydroxide (NaOH): Stronger base that can increase reaction rate but requires careful control to avoid degradation of sensitive groups.

Temperature Control

- Heating is essential to drive the substitution reaction, typically in the range of 50–100 °C.

- Excessive temperature may lead to side reactions such as elimination or decomposition; thus, optimization is crucial.

Solvent Effects

- Solvents like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF) are used depending on solubility and reaction kinetics.

- Switching from THF to 2-methyltetrahydrofuran (2-MeTHF) has been reported in related systems to allow higher reaction temperatures (-40 °C vs. -78 °C) while improving solvent recovery and reducing retro-addition side reactions.

Synthesis of Key Starting Material: (R)-2-(Methoxymethyl)pyrrolidine

The chiral amine 2-(methoxymethyl)pyrrolidine is a critical precursor. Its preparation involves asymmetric synthesis routes starting from chiral amino acid derivatives such as D-proline.

- Asymmetric Synthesis: Utilizes chiral lithium amide bases like lithium (R)-2-(methoxymethyl)pyrrolidide for chirality transfer.

- Solvent and Temperature: The reaction solvent switch from THF to 2-MeTHF allows higher temperature operation (-40 °C) with improved enantioselectivity and reaction efficiency.

- Scale-Up Considerations: Laboratory-scale syntheses have been successfully scaled to hundreds of grams with reproducible yields and purity.

Industrial Scale Considerations

- Continuous Flow Reactors: Enhance control over reaction parameters, leading to improved yield and product purity.

- Automated Systems: Precise control of temperature, pressure, and reagent addition minimizes side reactions.

- Purification: Post-reaction workup typically involves aqueous extraction and chromatographic purification to achieve high purity (>99% by HPLC).

Comparative Structural Analogues and Their Preparation

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | 1342004-74-3 | Pyrrolidine ring with chloropropanone moiety | Different chlorination position |

| 3-Chloro-1-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | 2097973-70-9 | Trifluoromethyl substitution on pyrrolidine ring | Increased lipophilicity due to CF3 group |

| (S)-(−)-1-Amino-2-(methoxymethyl)pyrrolidine | 59983-39-0 | Methoxymethyl group without halogen substitution | Used as chiral auxiliary, lacks chloro group |

This comparison highlights how the chloro substitution and methoxymethyl pyrrolidine moiety in this compound uniquely influence its chemical reactivity and potential biological activity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Materials | 3-Chloropropanone, 2-(methoxymethyl)pyrrolidine | Purity >98% recommended |

| Base | Sodium hydroxide or potassium carbonate | Facilitates nucleophilic substitution |

| Solvent | Acetonitrile, DMF, THF, or 2-MeTHF | 2-MeTHF preferred for improved temperature control |

| Temperature | 50–100 °C (batch); -40 °C (asymmetric synthesis) | Higher temps increase rate but risk side reactions |

| Reaction Time | Several hours (4–16 h) | Depends on scale and reactor type |

| Purification | Aqueous workup, chromatography | Achieves >99% purity |

| Scale | Lab scale (grams) to industrial (kilograms) | Continuous flow reactors used industrially |

Research Findings and Notes

- The nucleophilic substitution mechanism is well-supported by reaction kinetics and spectroscopic analysis.

- Enantioselective synthesis of the pyrrolidine precursor improves the stereochemical purity of the final compound.

- Switching solvents and optimizing temperature significantly affect yield and selectivity.

- Industrial processes emphasize continuous flow and automation to ensure reproducibility and cost-efficiency.

- The compound's unique structure, particularly the chloro and methoxymethyl groups, contribute to its potential biological activity, warranting precise synthetic control.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-Chloro-1-(2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, halogenation of a propanone precursor followed by coupling with a methoxymethyl-pyrrolidine derivative is a common approach. Reaction parameters such as temperature (e.g., 0–5°C for ketone halogenation), solvent polarity (e.g., THF or acetone), and catalyst selection (e.g., chiral oxazaborolidines for stereocontrol) significantly impact yield and purity . Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity.

Q. Which spectroscopic techniques are optimal for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the stereochemistry of the pyrrolidine ring and methoxymethyl group. ¹H and ¹³C NMR can resolve dynamic effects caused by ring puckering . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides unambiguous stereochemical assignment, as demonstrated for structurally similar cathinones . Purity is assessed via HPLC with UV detection (λ ≈ 260–270 nm for aromatic or conjugated systems) .

Q. What storage conditions ensure the compound’s stability during experimental workflows?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloro-propanone moiety. Desiccants should be used to avoid moisture-induced degradation. Stability tests via periodic NMR or HPLC analysis are recommended, as outlined in safety protocols for related pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry of the pyrrolidine substituents?

- Methodological Answer : Dynamic effects in the pyrrolidine ring may obscure NMR signals. Variable-temperature NMR (e.g., 100–300 K) can slow ring puckering, improving signal resolution . Computational methods (e.g., density functional theory) predict stable conformers, which can be cross-validated with NOESY/ROESY data to assign stereochemistry . For crystallographically challenging samples, microcrystal electron diffraction (MicroED) offers an alternative .

Q. What in vitro assays are suitable for studying this compound’s potential as a GABA aminotransferase inhibitor?

- Methodological Answer : Enzyme kinetics assays using purified GABA aminotransferase can measure inhibition constants (Kᵢ) via UV-Vis monitoring of NADH depletion (λ = 340 nm). Crystallographic studies of enzyme-inhibitor complexes (e.g., co-crystallization with the compound) reveal binding modes, as shown for related chloro-propanones . Parallel molecular docking simulations (e.g., AutoDock Vina) predict binding poses, which are refined using mutagenesis data .

Q. How can conflicting bioactivity data across studies be reconciled?

- Methodological Answer : Orthogonal assays are critical. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Validate results using isothermal titration calorimetry (ITC) for binding affinity and cell-based assays (e.g., neuronal depolarization models) for functional activity. Cross-reference with structural analogs like 4-Cl-PPP, where UV maxima (267 nm) correlate with para-substitution patterns .

Q. What computational strategies predict the bioactive conformation of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) identify dominant conformers. Docking into target protein active sites (e.g., GABA aminotransferase) using software like Schrödinger’s Glide prioritizes plausible binding modes. Validate predictions with cryo-EM or X-ray structures of protein-ligand complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.